molecular formula C13H11N3O3 B2624267 Ethyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate CAS No. 92663-37-1

Ethyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate

Cat. No.: B2624267
CAS No.: 92663-37-1
M. Wt: 257.249
InChI Key: ZQJXNTNCHQWJNW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The International Union of Pure and Applied Chemistry (IUPAC) name ethyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate provides a precise description of the compound’s structure. Breaking this down:

  • Ethyl carboxylate : Indicates the presence of an ester functional group ($$-\text{COOCH}2\text{CH}3$$) at position 2.
  • Pyrimido[1,2-b]indazole : Denotes a fused bicyclic system where the pyrimidine ring (a six-membered ring with two nitrogen atoms) is annulated with an indazole moiety (a bicyclic structure comprising a benzene ring fused to a pyrazole ring). The fusion pattern [1,2-b] specifies the connectivity between the two rings.
  • 4-Oxo-1,4-dihydro : Highlights a ketone group at position 4 and partial saturation at the 1,4-positions of the pyrimidine ring.

The molecular structure is further characterized by the following data:

Property Value Source
Molecular Formula $$ \text{C}{13}\text{H}{11}\text{N}{3}\text{O}{3} $$
Molecular Weight 257.24 g/mol
CAS Registry Number 92663-37-1
Purity (Typical) 98%

The fused aromatic system contributes to the compound’s planar geometry, as confirmed by X-ray crystallography studies on analogous pyrimidoindazole derivatives. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are routinely employed to verify structural integrity, with characteristic signals for the ester carbonyl ($$ \delta \approx 165–170 \, \text{ppm} $$ in $$ ^{13}\text{C} $$-NMR) and indazole protons ($$ \delta \approx 7.2–8.5 \, \text{ppm} $$ in $$ ^1\text{H} $$-NMR).

Historical Evolution of Pyrimidoindazole Derivatives

The development of pyrimidoindazole derivatives traces back to the mid-20th century, coinciding with the rise of heterocyclic chemistry in drug discovery. Early work focused on simpler indazole and pyrimidine scaffolds, but the fusion of these systems gained traction in the 1990s due to their enhanced bioactivity profiles. A pivotal advancement occurred in 2016, when researchers demonstrated a metal-free, regioselective multicomponent synthesis of pyrimido-fused indazoles using aldehydes, ketones, and 3-aminoindazole precursors. This method, which achieved yields up to 89%, underscored the feasibility of constructing complex fused systems without transition-metal catalysts.

Subsequent studies expanded the synthetic toolkit. For example, cyclocondensation reactions involving ethyl acetoacetate and hydrazine derivatives enabled the incorporation of ester functionalities at specific positions, as seen in this compound. Parallel efforts in computational chemistry provided insights into reaction mechanisms, particularly the role of electrocyclization and auto-oxidation in forming the pyrimidine ring.

Significance in Heterocyclic Compound Research

Pyrimidoindazole derivatives occupy a unique niche in heterocyclic chemistry due to their:

  • Structural hybridity : The fusion of pyrimidine and indazole imparts both electron-rich (indazole) and electron-deficient (pyrimidine) regions, enabling diverse non-covalent interactions with biological targets.
  • Bioactivity potential : Analogous compounds exhibit antioxidant, antimicrobial, and kinase inhibitory properties. For instance, pyrimido[1,2-b]indazol-8-amine derivatives have shown free radical scavenging activity with IC$$_{50}$$ values comparable to ascorbic acid.
  • Synthetic versatility : The ester group at position 2 serves as a handle for further functionalization, facilitating the development of prodrugs or fluorescent probes.

These attributes make this compound a valuable scaffold for drug discovery campaigns targeting conditions such as hypertension and oxidative stress-related disorders.

Research Objectives and Knowledge Gaps

Despite progress, several unanswered questions persist:

  • Mechanistic clarity : The exact role of substituents in directing regioselectivity during multicomponent syntheses remains poorly understood.
  • Biological profiling : While antioxidant activity has been documented for related compounds, comprehensive studies on the bioactivity of this compound are lacking.
  • Scalability : Current synthetic routes rely on specialized reagents (e.g., 3-aminoindazole), raising concerns about cost-effectiveness for industrial-scale production.

Addressing these gaps requires collaborative efforts between synthetic chemists, computational modelers, and pharmacologists. Future studies should prioritize structure-activity relationship (SAR) analyses and green chemistry approaches to optimize both efficacy and sustainability.

Properties

IUPAC Name

ethyl 4-oxo-6H-pyrimido[1,2-b]indazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-2-19-13(18)10-7-11(17)16-12(14-10)8-5-3-4-6-9(8)15-16/h3-7,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVDNHGNZKENNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)N2C(=N1)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 2-aminobenzoate with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions at the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogenated reagents and strong bases are typically employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Table 1: Comparative Properties of Ethyl and Methyl Esters

Property Ethyl Ester Methyl Ester
Molecular Formula C₁₃H₁₁N₃O₃ C₁₂H₉N₃O₃
Ester Group Ethyl (-COOCH₂CH₃) Methyl (-COOCH₃)
Molecular Weight (g/mol) 257.25 243.22
Theoretical Solubility Lower water solubility (higher lipophilicity) Slightly higher water solubility
Commercial Availability Active research compound Discontinued (per CymitQuimica records)

Key Differences and Implications

  • Steric Effects : The ethyl group introduces greater steric bulk, which may hinder binding to biological targets compared to the smaller methyl analogue.
  • Lipophilicity : The ethyl ester likely enhances membrane permeability, favoring pharmacokinetic profiles in drug discovery.
  • Synthetic Accessibility : Methyl esters are often easier to synthesize due to simpler esterification protocols, though the discontinued status of the methyl variant suggests scalability or stability issues .

Research Findings

Direct comparative studies between these esters are scarce. However, extrapolating from analogous systems:

  • Crystallographic Characterization : Both compounds would require tools like SHELXL for refinement and ORTEP-III for visualization, as demonstrated in small-molecule crystallography .

Biological Activity

Ethyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes both pyrimidine and indazole moieties. Its molecular formula is C13H11N3O3C_{13}H_{11}N_{3}O_{3} with a molecular weight of approximately 246.22 g/mol . The presence of the carbonyl group (C=O) in its structure allows for various chemical reactions, such as nucleophilic substitutions and cyclization reactions, which can be exploited for further modifications to enhance biological activity .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator by binding to active sites or interacting with binding sites on receptors. These interactions can lead to various biological effects such as:

  • Inhibition of cell proliferation
  • Reduction of inflammation
  • Antimicrobial activity

Biological Activities

Research has indicated several notable biological activities associated with this compound:

1. Anticancer Activity

  • Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 40.54μg/mL40.54\mu g/mL against A549 lung cancer cells and 29.77μg/mL29.77\mu g/mL against Caco-2 colorectal cancer cells .

2. Antimicrobial Properties

  • This compound has shown significant antimicrobial activity against Gram-positive and Gram-negative bacteria. It was effective against strains such as Staphylococcus aureus and Escherichia coli .

3. Anti-inflammatory Effects

  • The compound has been investigated for its anti-inflammatory properties. It exhibited notable inhibition in paw edema models when compared to standard anti-inflammatory drugs like indomethacin .

4. Neuroprotective Potential

  • Preliminary studies suggest potential neuroprotective effects, particularly in models related to Alzheimer’s disease. It showed promising results in inhibiting acetylcholinesterase activity .

Case Studies and Research Findings

StudyFindings
Study on Cytotoxicity This compound showed IC50 values of 40.54μg/mL40.54\mu g/mL for A549 cells and 29.77μg/mL29.77\mu g/mL for Caco-2 cells, indicating significant cytotoxicity compared to doxorubicin .
Antimicrobial Activity The compound inhibited the growth of S. aureus and E. coli, demonstrating potential as an antimicrobial agent .
Anti-inflammatory Study In animal models, it achieved a reduction in paw edema comparable to standard treatments .

Q & A

What are the standard synthetic routes for Ethyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate, and how are reaction conditions optimized?

Basic Synthesis Methodology
The compound can be synthesized via condensation reactions involving heterocyclic precursors. For example, analogous pyrimidine derivatives are prepared by reacting esters with amines in the presence of formaldehyde under reflux conditions. Key parameters include solvent choice (e.g., 1,4-dioxane for optimal reflux), temperature (60–110°C), and reaction time (5–8 hours). Hydrolysis of ester groups may occur under basic conditions, necessitating pH control .

Advanced Optimization
Reaction optimization involves systematic screening of solvents (acetonitrile, DMF, ethanol) and temperatures to maximize yield and minimize side products. For instance, 1,4-dioxane at reflux (~110°C) was identified as optimal for similar dihydroquinoline carboxylates, balancing reaction efficiency and ester stability .

How can researchers characterize the crystal structure of this compound, and what software tools are recommended?

Basic Characterization
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like DMSO or methanol. SHELX programs (e.g., SHELXL for refinement) are widely used for solving structures, leveraging direct methods for phase determination .

Advanced Challenges
Data contradictions, such as twinning or disorder, require iterative refinement in SHELXL. For example, high-resolution data (≤1.0 Å) improves accuracy in electron density mapping. SHELXPRO can interface with macromolecular datasets, though manual adjustment of thermal parameters is often necessary for small molecules .

What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

Basic Analysis
NMR (1H/13C) and X-ray data should align for key functional groups (e.g., carbonyl signals at δ ~160–180 ppm in 13C NMR vs. X-ray bond lengths of ~1.21 Å for C=O). Discrepancies may arise from dynamic effects (e.g., tautomerism) or solvent interactions .

Advanced Resolution
Combined use of variable-temperature NMR and DFT calculations helps reconcile differences. For example, temperature-dependent NMR can detect tautomeric equilibria, while DFT models predict stable conformers matching X-ray geometries .

How are hydrolysis byproducts managed during synthesis?

Basic Mitigation
Ester hydrolysis is minimized by avoiding aqueous basic conditions. For instance, using anhydrous solvents (e.g., dry 1,4-dioxane) and inert atmospheres (N2/Ar) preserves the ethyl carboxylate group .

Advanced Detection
LC-MS or HPLC-PDA identifies hydrolysis products (e.g., free carboxylic acids). Kinetic studies under varying pH and temperature quantify degradation rates, informing reaction quench protocols .

What alternative synthetic methods (e.g., photochemical) are viable for this compound?

Advanced Methodology
Visible-light-mediated synthesis under air atmosphere offers eco-friendly routes. For spirocyclic analogs, eosin Y dye acts as a hydrogen atom transfer (HAT) catalyst in ethyl lactate, enabling C–H activation without metal catalysts . Reaction monitoring via in-situ UV-vis spectroscopy ensures controlled radical intermediates.

How is biological activity assessed, particularly for kinase or enzyme inhibition?

Basic Screening
Enzyme inhibition assays (e.g., phospholipase D [PLD]) use recombinant proteins and fluorogenic substrates. IC50 values are determined via dose-response curves, with controls like FIPI (a known PLD inhibitor) .

Advanced Profiling
Cellular assays (e.g., macrophage colony-stimulating factor [M-CSF] models) validate target engagement. Structural analogs with biphenyl or trifluoromethyl groups show enhanced binding affinity, guided by molecular docking studies .

How do solubility and stability profiles impact experimental design?

Basic Considerations
Solubility in DMSO or ethanol (≥10 mM) is critical for in vitro assays. Stability studies (e.g., 24-hour PBS incubation at 37°C) assess degradation, with LC-MS tracking decomposition pathways .

Advanced Formulation
Co-crystallization with cyclodextrins or lipid nanoparticles improves aqueous solubility. Differential scanning calorimetry (DSC) identifies polymorphic transitions affecting shelf life .

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